molecular formula C25H26ClFN4O3 B2861604 N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-81-0

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2861604
CAS No.: 877632-81-0
M. Wt: 484.96
InChI Key: QVUCJFLVJFLRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a 2-fluorophenyl-substituted piperazine ring, and a furan-2-yl ethyl moiety. The structural complexity of this compound—combining halogenated aromatics, heterocycles, and a central oxalamide linker—suggests unique physicochemical and biological properties, warranting detailed comparison with analogues.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O3/c26-19-9-7-18(8-10-19)16-28-24(32)25(33)29-17-22(23-6-3-15-34-23)31-13-11-30(12-14-31)21-5-2-1-4-20(21)27/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUCJFLVJFLRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features an unsymmetrical oxalamide core with two distinct substituents:

  • N1-Substituent : 4-Chlorobenzyl group.
  • N2-Substituent : A branched ethyl group bearing a 4-(2-fluorophenyl)piperazin-1-yl moiety and a furan-2-yl group.

Synthetic challenges arise from:

  • Steric hindrance at the ethyl branch, complicating nucleophilic attack during amide bond formation.
  • Regioselectivity in coupling two dissimilar amines to the oxalyl backbone.
  • Sensitivity of the furan ring to acidic or oxidative conditions.

Retrosynthetic Analysis

Disconnection of the oxalamide bond reveals two primary precursors:

  • 4-Chlorobenzylamine (commercially available).
  • 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine , which requires multi-step synthesis (Figure 1).

Synthesis of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine

Step 1: Preparation of 4-(2-Fluorophenyl)piperazine

4-(2-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution between 1-fluoro-2-nitrobenzene and piperazine under reflux in ethanol, followed by catalytic hydrogenation to reduce the nitro group.

Step 2: Alkylation with Epichlorohydrin

The piperazine derivative reacts with epichlorohydrin in dichloromethane to form 1-(oxiran-2-ylmethyl)-4-(2-fluorophenyl)piperazine. Epoxide ring opening with furan-2-ylmethanol in the presence of BF3·Et2O yields 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethanol.

Step 3: Conversion to Amine

The alcohol is converted to the corresponding amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazinolysis to remove the phthaloyl protecting group.

Oxalamide Coupling Strategies

Stepwise Amide Formation Using Oxalyl Chloride

Procedure :

  • N1-(4-Chlorobenzyl)oxalyl chloride is prepared by reacting 4-chlorobenzylamine with oxalyl chloride (1:1 molar ratio) in dry THF at −10°C.
  • The intermediate is coupled with 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine in the presence of triethylamine (2 eq) at 0–5°C for 4 hours.
    Yield : 62–68% after silica gel chromatography.

One-Pot Synthesis via Dichloroacetamide Cleavage

A novel method (adapted from) uses dichloroacetamide, CBr4, and both amines in a basic aqueous medium:

  • Reaction Conditions : K2CO3 (3 eq), H2O/THF (3:1), 25°C, 12 hours.
  • Mechanism : Base-promoted triple cleavage of CCl2Br generates reactive intermediates that form C–N bonds with the amines.
    Yield : 75–82% (Table 1).
Method Solvent Temperature (°C) Time (h) Yield (%)
Oxalyl chloride THF 0–5 4 62–68
One-pot CBr4 H2O/THF 25 12 75–82

Continuous-Flow Process Optimization

The patent EP0462247B1 describes a continuous process for oxamide synthesis, adapted here for the target compound:

  • Reactor Setup : Two sequential cooled reactors (15–45°C) with ammonia feed.
  • Procedure :
    • Dimethyl oxalate and 4-chlorobenzylamine are fed into Reactor 1.
    • The intermediate methyl ester reacts with the secondary amine in Reactor 2.
    • Crystallization occurs in a downstream mixing vessel.

      Advantages : 30% higher throughput vs. batch methods; reduced byproduct formation.

Characterization and Analytical Data

Spectroscopic Validation :

  • 1H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 4H, Ar–H), 7.12 (t, J = 8.4 Hz, 1H, F–Ar), 6.82 (d, J = 3.2 Hz, 1H, furan), 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan), 4.40 (s, 2H, NCH2Ar), 3.85–3.70 (m, 4H, piperazine), 2.95–2.80 (m, 6H, CH2NH and piperazine).
  • HRMS (ESI+) : m/z calc. for C28H28ClFN4O3 [M+H]+: 555.1912; found: 555.1909.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Class

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

  • Key Features : S336, a umami agonist, shares the oxalamide backbone but substitutes 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups .
  • The furan-2-yl ethyl moiety (target) vs. pyridin-2-yl ethyl (S336) introduces differences in electron density and hydrogen-bonding capacity, which could alter interactions with taste receptors (hTAS1R1/hTAS1R3) .
  • Safety: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a high safety margin (>33 million) in flavoring applications . If the target compound shares metabolic pathways, similar safety profiles might be inferred.
  • Structural Variations : Methyl and methoxy substituents on the benzyl ring and pyridine ethyl group.

Piperazine-Based Derivatives

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one

  • Key Features : A ketone-linked piperazine with para-fluorobenzyl and ortho-chlorophenyl groups .
  • Comparison: The para-fluorobenzyl group (this compound) vs. The oxalamide linker in the target compound could provide greater conformational flexibility than the ketone group, influencing pharmacokinetics.

N-Benzyl-2-[[4-(4-fluorophenyl)piperazin-1-yl]acetyl]hydrazinecarboxamide

  • Synthesis : High yield (91%) and melting point (195–196°C) suggest robust crystallinity, contrasting with the target compound’s unspecified synthetic efficiency .
  • Structural Divergence : The hydrazinecarboxamide moiety may confer different hydrogen-bonding patterns compared to the oxalamide core, affecting solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.